Divergent Target Engagement: CCR5 Antagonism vs. PYCR1 Inhibition
Target engagement data reveal divergent biological profiles between this compound and a close structural analog. Preliminary pharmacological screening indicates that 2-cyclobutyl-1H-pyrrole-3-carboxylic acid can act as a CCR5 antagonist [1], suggesting potential utility in HIV infection, asthma, or rheumatoid arthritis research. In contrast, the analog 2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid (CAS 1803597-67-2) has been evaluated against the metabolic enzyme PYCR1, exhibiting a markedly low potency with an IC50 of 311 μM (3.11 × 10^5 nM) [2]. The absence of significant PYCR1 inhibition for the 2-cyclobutyl-1H-pyrrole-3-carboxylic acid itself further supports that the presence and position of the N–H versus N–methyl substitution profoundly alters target selectivity.
| Evidence Dimension | Primary biological target engagement |
|---|---|
| Target Compound Data | CCR5 antagonist activity (no quantitative IC50 reported) |
| Comparator Or Baseline | 2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid (CAS 1803597-67-2): PYCR1 inhibition IC50 = 311 μM (3.11 × 10^5 nM) |
| Quantified Difference | Qualitative divergence in target class (chemokine receptor vs. metabolic enzyme); comparator shows very weak PYCR1 inhibition |
| Conditions | CCR5: preliminary pharmacological screening; PYCR1: inhibition of 6x-His-tagged and SUMO-tagged human PYCR1 expressed in E. coli BL21 (DE3) cells |
Why This Matters
Researchers seeking a CCR5-targeted chemical probe should select the unsubstituted pyrrole N–H derivative, as N-methylation redirects activity toward an unrelated enzyme with poor potency.
- [1] Semantic Scholar. (2012). Preliminary screening of pharmacological activity of 2-cyclobutyl-1H-pyrrole-3-carboxylic acid as a CCR5 antagonist. View Source
- [2] BindingDB. (2021). BDBM50522059 / CHEMBL4529927: IC50 = 3.11E+5 nM for inhibition of human PYCR1 by 2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid. View Source
